Octa-1,7-diene-4,5-dione
Description
Properties
CAS No. |
88992-54-5 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
octa-1,7-diene-4,5-dione |
InChI |
InChI=1S/C8H10O2/c1-3-5-7(9)8(10)6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
PEVWZOMQYCTDER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation of Octa-1,7-diyne
Hydroboration with Bis(1,2-dimethylpropyl)borane
The hydroboration of octa-1,7-diyne using bis(1,2-dimethylpropyl)borane (also known as disiamylborane) represents a critical first step in synthesizing deuterated analogs of octa-1,7-diene. This reagent selectively adds to terminal alkynes, forming a boron-substituted intermediate that can be protonolyzed or deuterionolyzed to yield octa-1,7-diene derivatives. For example, treatment with [O-²H]acetic acid produces [1,8-²H₂]octa-1,7-diene, a precursor for isotopic labeling studies.
Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reagent | Bis(1,2-dimethylpropyl)borane |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Deuterionolysis Agent | [O-²H]acetic acid |
| Yield | 73–86% (based on analogous reactions) |
This method’s regioselectivity arises from the steric bulk of the borane reagent, which favors anti-Markovnikov addition to the terminal alkyne.
Dihydroxylation and Oxidation of Octa-1,7-diene
Osmium Tetroxide-Mediated Dihydroxylation
Octa-1,7-diene undergoes stereoselective dihydroxylation using osmium tetroxide (OsO₄) to form octa-1,7-diene-4,5-diol (CAS 111512-37-9). This diol intermediate is subsequently oxidized to the target diketone using strong oxidizing agents such as Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC).
Mechanistic Insights
- Dihydroxylation : OsO₄ adds across the 4,5-double bond, forming a cyclic osmate ester that hydrolyzes to the vicinal diol.
- Oxidation : The secondary alcohol groups in the diol are oxidized to ketones. PCC is preferred for its mild conditions, avoiding over-oxidation of the alkene bonds.
Optimization Challenges
Catalytic Dehydrogenation of Cyclic Precursors
Ring-Opening of Bicyclo[4.2.0]octane Derivatives
Thermolysis or photolysis of strained bicyclic compounds, such as cis-bicyclo[4.2.0]octane, generates reactive intermediates that can be trapped to form linear diketones. For instance, irradiation of cyclo-octa-1,3-diene in the presence of a palladium catalyst produces cis-bicyclo[4.2.0]octane, which undergoes dehydrogenation under acidic conditions to yield octa-1,7-diene-4,5-dione.
Key Steps in the Pathway
- Photochemical Cyclization : Cyclo-octa-1,3-diene forms cis-bicyclo[4.2.0]octane via [2+2] photocycloaddition.
- Dehydrogenation : Catalytic palladium facilitates the removal of hydrogen atoms at positions 4 and 5, forming the diketone.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
| Method | Advantages | Limitations |
|---|---|---|
| Hydroboration-Oxidation | High regioselectivity; isotopic labeling capability | Requires specialized borane reagents |
| Dihydroxylation-Oxidation | Mild conditions for diol formation | Low yields in oxidation step |
| Catalytic Dehydrogenation | Scalable for bulk synthesis | High-energy intermediates; side reactions |
Chemical Reactions Analysis
Types of Reactions
Octa-1,7-diene-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octa-1,7-diene-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octa-1,7-diene-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins and influence cellular processes.
Comparison with Similar Compounds
Octa-1,7-diene (C₈H₁₄)
Octa-1,7-diene-4,5-diol (C₈H₁₄O₂)
Cyclic Diketones: Piperazine-2,5-dione and Pyrrolidine-2,5-dione Derivatives
Pyrrolidine-2,5-dione :
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Insights
- Functional Group Impact: Ketones in this compound enable nucleophilic additions (e.g., Grignard reactions), distinguishing it from diols (hydrogen-bond donors) and diamines (catalysis intermediates) .
- Biological Relevance : While cyclic diones (e.g., piperazine-2,5-dione) show potent antiviral activity, linear diones like this compound may offer synthetic flexibility for drug derivatization .
- Synthetic Utility : Analogous to octa-1,7-diene-4,5-diamine derivatives, the dione could serve as a precursor in asymmetric catalysis or heterocycle synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Octa-1,7-diene-4,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves oxidation of diols or ketones. For example, diols can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under anhydrous conditions. Optimization includes controlling temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane for PCC), and stoichiometric ratios to minimize side reactions. Monitoring via TLC or GC-MS ensures reaction progress. Challenges like over-oxidation can be mitigated by stepwise addition of oxidizing agents .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns double bond geometry (cis/trans) and ketone positions. Coupling constants (J-values) for vinyl protons (e.g., J = 10–16 Hz for trans-dienes) and ketone carbonyl signals (~200–220 ppm in ¹³C NMR) are critical .
- IR Spectroscopy : Confirms carbonyl stretches (~1700–1750 cm⁻¹) and conjugated diene C=C stretches (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
Q. How can purification challenges (e.g., isomer separation) be addressed for this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves geometric isomers. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients improves separation. Recrystallization in ethanol or acetone may enhance purity, though diene sensitivity requires inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. Solvent effects are incorporated via polarizable continuum models (PCM). Validation involves comparing computed transition-state energies with experimental product distributions .
Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Definitive assignment of double bond geometry and ketone positions via crystal structure analysis .
- CD Exciton Chirality : Differentiates enantiomers using circular dichroism, particularly for chiral derivatives .
- Modified Mosher’s Method : Assigns absolute configuration of hydroxyl or amine derivatives via ¹H NMR shifts of Mosher esters .
Q. How does the electronic structure of this compound influence its bioactivity in antiviral assays?
- Methodological Answer : Conjugated dienes and ketones enhance electron-deficient character, facilitating interactions with viral protease active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methylated ketones or halogenated dienes) and testing against targets like H1N1. Bioactivity data (e.g., IC₅₀) are validated via plaque reduction assays .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting NMR data may arise from dynamic stereochemistry. Variable-temperature NMR or trapping intermediates with chiral auxiliaries clarifies such issues .
- Yield Optimization : Kinetic vs. thermodynamic control in diene synthesis requires adjusting reaction time and temperature. For example, prolonged heating favors thermodynamically stable trans isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
